Azido-PEG2-C2-Boc

PROTAC Linker Design Protein Degradation Structure-Activity Relationship

Azido-PEG2-C2-Boc enables clean, stepwise PROTAC synthesis. Conjugate the azide to an alkyne-bearing E3 ligand via CuAAC, then selectively deprotect the Boc group to couple a target-protein ligand—eliminating side reactions. The precise PEG2 spacer is critical for ternary complex formation; substituting a PEG4 or C1 analog can abolish degradation activity. Procure this linker as part of a systematic SAR panel to optimize PROTAC geometry and potency. Ideal for bioorthogonal probe assembly. ≥95% purity, ambient shipping.

Molecular Formula C11H21N3O4
Molecular Weight 259.30 g/mol
Cat. No. B2596484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-C2-Boc
Molecular FormulaC11H21N3O4
Molecular Weight259.30 g/mol
Structural Identifiers
InChIInChI=1S/C11H21N3O4/c1-11(2,3)18-10(15)4-6-16-8-9-17-7-5-13-14-12/h4-9H2,1-3H3
InChIKeyLSMDUZQBNBZFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG2-C2-Boc: A Precise Heterobifunctional PROTAC Linker with Orthogonal Click Chemistry Reactivity


Azido-PEG2-C2-Boc (CAS: 1271728-79-0) is a heterobifunctional polyethylene glycol (PEG)-based linker containing a terminal azide group and a Boc-protected carboxylic acid, separated by a defined two-unit PEG spacer . With a molecular weight of 259.30 g/mol and a molecular formula of C₁₁H₂₁N₃O₄, this compound is specifically engineered for the stepwise, orthogonal synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates, where controlled, sequential functionalization is critical .

Why Generic Substitution of Azido-PEG2-C2-Boc is a Critical Design Risk in PROTAC Synthesis


In the rational design of PROTACs, linker length is a key determinant of ternary complex formation and subsequent degradation efficiency [1]. Substituting Azido-PEG2-C2-Boc with a closely related analog, such as a PEG4 linker or a C1 spacer variant, can alter the spatial arrangement between the target protein and E3 ligase ligands, potentially abolishing biological activity [1]. Furthermore, replacing the Boc-protected acid with an unprotected carboxylic acid (e.g., Azido-PEG2-acid) eliminates the essential orthogonal reactivity required for modular, stepwise synthesis, leading to uncontrolled polymerization or off-target conjugation .

Quantitative Evidence for the Selection of Azido-PEG2-C2-Boc Over Closest Analogs


Optimized PEG2 Linker Length for PROTAC Ternary Complex Formation vs. PEG4 Analogs

In a systematic study of PROTAC linker length, the PEG2 variant (LCL-ER(dec)-P2) demonstrated ERα degradation activity comparable to the optimal PEG3 linker, while the PEG4 variant (LCL-ER(dec)-P4) showed reduced efficacy [1]. All linkers exhibited similar target binding affinity (IC₅₀ = 30–50 nM), confirming that the differential degradation activity was due to the spatial constraints imposed by linker length, not target engagement [1]. This indicates that the 2-unit PEG spacer of Azido-PEG2-C2-Boc provides a critical balance of flexibility and compactness required for efficient ubiquitin transfer.

PROTAC Linker Design Protein Degradation Structure-Activity Relationship

Precise Spacer Geometry: C2-Boc vs. C1-Boc Analogs for Altered Conjugation Reach

Azido-PEG2-C2-Boc (MW: 259.30 g/mol) features a C2 propanoate spacer between the PEG chain and the Boc-protected carboxyl group, resulting in a molecular weight 14.02 g/mol greater than its C1 analog, Azido-PEG2-C1-Boc (MW: 245.28 g/mol, CAS: 251564-45-1) . This additional methylene unit provides a quantifiable increase in the reach and rotational freedom of the terminal reactive handle. In PROTAC design, such subtle variations in linker geometry (12-20+ carbon equivalents) can be decisive in achieving optimal lysine ubiquitination .

Bioconjugation Chemistry PROTAC Linker Spacer Length Optimization

Orthogonal Boc Protection: Controlled Deprotection Kinetics vs. Unprotected Carboxylic Acid Analogs

The Boc (tert-butyloxycarbonyl) group on Azido-PEG2-C2-Boc provides an acid-labile protecting group that is stable under basic and nucleophilic conditions but can be quantitatively removed using a standard 50% (v/v) TFA/DCM solution over 50 minutes at room temperature [1]. This contrasts with unprotected analogs like Azido-PEG2-acid (CAS: 1312309-63-9), which are permanently reactive and can lead to uncontrolled side reactions during multi-step PROTAC assembly . This orthogonal protection strategy is essential for the modular 'click-and-release' synthesis of PROTACs, where the azide and carboxylic acid must be addressed sequentially .

PROTAC Synthesis Orthogonal Chemistry Protecting Group Strategy

High-Purity Benchmark: Vendor-Specified Purity of ≥95-98% as a Procurement Standard

For reliable and reproducible bioconjugation, a high level of chemical purity is essential. Azido-PEG2-C2-Boc is commercially available with a purity specification of ≥95% (MuseChem) to ≥98% (XcessBio) . This level of purity is consistent with, and in some cases exceeds, the typical ≥95% purity threshold for high-quality PEG linkers used in PROTAC research . Procurement of lower-purity alternatives introduces the risk of contaminants that can interfere with click chemistry reactions or complicate the purification of final PROTAC molecules, directly impacting project timelines and data quality.

PROTAC Linker Quality Control Reproducibility

Evidence-Backed Application Scenarios for Azido-PEG2-C2-Boc in Targeted Protein Degradation


Stepwise PROTAC Synthesis Using Orthogonal Click-and-Release Chemistry

Azido-PEG2-C2-Boc is ideally suited for the modular synthesis of PROTACs. In a typical workflow, the terminal azide group is first conjugated to an alkyne-bearing E3 ligase ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Following this, the Boc group is selectively removed under acidic conditions (e.g., 50% TFA/DCM) to reveal a free carboxylic acid [1]. This acid can then be coupled to an amine-containing target protein ligand using standard amide bond-forming reagents. This orthogonal 'click-and-release' approach prevents side reactions and ensures a defined, high-purity PROTAC molecule, directly leveraging the product's unique design for efficient, controlled synthesis .

Systematic Linker Length SAR Studies for PROTAC Optimization

The defined PEG2 spacer in Azido-PEG2-C2-Boc provides a specific, quantifiable linker length (two ethylene glycol units) that is a key variable in structure-activity relationship (SAR) studies. As demonstrated in comparative PROTAC studies, changing the linker length from PEG2 to PEG4 can significantly alter target protein degradation efficiency, even when target binding affinity remains unchanged [2]. Researchers can procure this compound as part of a systematic panel of linkers (e.g., alongside PEG1, PEG3, and PEG4 analogs) to empirically determine the optimal spatial geometry for inducing productive ternary complex formation between the target protein and the E3 ligase .

High-Fidelity Bioconjugation for Chemical Biology Probes

Beyond PROTACs, the orthogonal reactivity of Azido-PEG2-C2-Boc makes it a valuable tool for creating high-fidelity chemical biology probes. The azide group enables bioorthogonal conjugation to alkyne-tagged biomolecules in complex cellular lysates or on live cells via strain-promoted azide-alkyne cycloaddition (SPAAC) . The subsequent deprotection of the Boc group provides a versatile handle for further modification, such as the attachment of a fluorophore, biotin tag, or affinity resin. This sequential, controlled functionalization, supported by the product's design, ensures that complex probes are assembled with high precision and reproducibility, minimizing off-target labeling.

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